Gallic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide gallique peut être synthétisé par plusieurs méthodes. Une méthode courante implique l'hydrolyse de l'acide tannique à l'aide d'acides ou d'alcalis . Une autre méthode comprend l'utilisation de la chromatographie sur colonne de résine macroporeuse et de la chromatographie liquide haute performance préparative pour extraire l'acide gallique de Terminalia bellirica .

Méthodes de production industrielle : Dans les milieux industriels, l'acide gallique est souvent produit par l'hydrolyse enzymatique de l'acide tannique à l'aide de la tannase . Cette méthode est préférée en raison de son efficacité et de la pureté élevée du produit obtenu. Une autre méthode industrielle consiste à extraire et hydrolyser les matières contenant des tannins en milieu acide .

Analyse Des Réactions Chimiques

Types de réactions : L'acide gallique subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'estérification.

Réactifs et conditions courantes :

Oxydation : L'acide gallique est facilement oxydé en solutions alcalines par l'air, catalysé par l'enzyme gallate dioxygénase.

Réduction : Il agit comme un agent réducteur, capable de réduire les sels d'or ou d'argent à leurs formes élémentaires.

Estérification : Le groupe acide carboxylique de l'acide gallique peut être estérifié avec des alcools en utilisant l'estérification azéotropique ou la méthode de Fischer.

Principaux produits :

Oxydation : Produit de l'acide ellagique lorsqu'il est oxydé à l'aide d'acide arsénique, de permanganate, de persulfate ou d'iode.

Décarboxylation : Le chauffage de l'acide gallique au-dessus de 260 °C produit du pyrogallol.

Condensation : Le chauffage avec de l'acide sulfurique concentré produit de l'hexahydroxyanthraquinone (acide rufigallique).

4. Applications de la recherche scientifique

L'acide gallique a un large éventail d'applications dans divers domaines :

Médecine : Présente des propriétés anticancéreuses, antifongiques, antibactériennes, antivirales, anti-ulcéreuses et anticholestérol.

Industrie : Utilisé dans la production d'antioxydants pour prévenir le rancissement des huiles et des graisses comestibles.

5. Mécanisme d'action

L'acide gallique exerce ses effets principalement par ses propriétés antioxydantes. Il élimine les radicaux libres, inhibe la peroxydation lipidique et maintient les systèmes de défense endogènes . Il chélate également les ions métalliques, ce qui contribue à sa forte activité antioxydante . Dans les cellules cancéreuses, l'acide gallique induit l'apoptose par la génération d'espèces réactives de l'oxygène, la régulation des protéines apoptotiques et anti-apoptotiques et l'inhibition des métalloprotéinases matricielles .

Composés similaires :

- Acide protocatéchique

- Acide p-hydroxybenzoïque

- Acide syringique

- Acide ellagique

- Pyrogallol

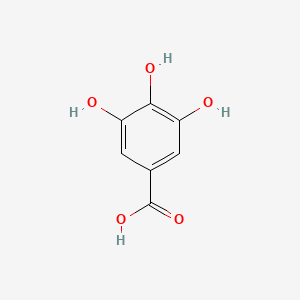

Comparaison : L'acide gallique est unique en raison de ses trois groupes hydroxyle sur le cycle benzénique, qui contribuent à ses fortes propriétés antioxydantes . Comparé à des composés similaires comme l'acide protocatéchique et l'acide syringique, l'acide gallique a une capacité antioxydante plus élevée en raison du groupe hydroxyle supplémentaire . L'acide ellagique, un dimère de l'acide gallique, présente également de fortes propriétés antioxydantes mais est moins soluble dans l'eau .

Applications De Recherche Scientifique

Antioxidant Applications

Gallic acid exhibits potent antioxidant effects, which are crucial for protecting cells from oxidative stress.

- Mechanism of Action : this compound can effectively scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells .

- Case Study : A study demonstrated that this compound significantly protected retinal ganglion cells from oxidative stress induced by elevated intraocular pressure in a glaucoma model. The treatment resulted in increased cell survival and reduced levels of hypoxia-inducing factor 1α (HIF-1α), indicating its protective role against oxidative damage .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens.

- Mechanism of Action : It disrupts bacterial cell membranes and inhibits biofilm formation, which is critical for preventing persistent infections .

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Escherichia coli | 100-200 | 86 |

| Staphylococcus aureus | 100-200 | 82 |

| Salmonella spp. | 100-200 | 90 |

This table illustrates the effectiveness of this compound in inhibiting bacterial growth and biofilm formation across various concentrations .

Anti-inflammatory Effects

This compound has been recognized for its anti-inflammatory properties.

- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .

- Case Study : In a study involving rat embryonic fibroblast cells, this compound treatment led to a significant reduction in inflammatory markers and oxidative stress indicators, showcasing its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied.

- Mechanism of Action : this compound induces apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. It has been shown to enhance the efficacy of conventional chemotherapeutics like cisplatin .

- Data Table: Anticancer Effects of this compound

| Cancer Type | Model | Effect |

|---|---|---|

| Hepatocellular carcinoma | Rat model | Decreased tumor size |

| Lung cancer | Mouse xenograft | Induced apoptosis |

| Skin cancer | ICR mice | Reduced papilloma formation |

This table summarizes the anticancer effects observed in various studies, highlighting the versatility of this compound in targeting different cancer types .

Neuroprotective Effects

Recent research indicates that this compound may offer neuroprotective benefits.

- Mechanism of Action : It protects neuronal cells from apoptosis induced by oxidative stress and enhances neuronal survival through its antioxidant properties .

- Case Study : In vitro studies on pheochromocytoma cells demonstrated that this compound significantly reduced H2O2-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies .

Mécanisme D'action

Gallic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals, inhibits lipid peroxidation, and maintains endogenous defense systems . It also chelates metal ions, which contributes to its high antioxidant activity . In cancer cells, this compound induces apoptosis through the generation of reactive oxygen species, regulation of apoptotic and anti-apoptotic proteins, and inhibition of matrix metalloproteinases .

Comparaison Avec Des Composés Similaires

- Protocatechuic Acid

- p-Hydroxybenzoic Acid

- Syringic Acid

- Ellagic Acid

- Pyrogallol

Comparison: Gallic acid is unique due to its three hydroxyl groups on the benzene ring, which contribute to its strong antioxidant properties . Compared to similar compounds like protocatechuic acid and syringic acid, this compound has a higher antioxidant capacity due to the additional hydroxyl group . Ellagic acid, a dimer of this compound, also exhibits strong antioxidant properties but is less soluble in water .

Activité Biologique

Gallic acid (GA), chemically known as 3,4,5-trihydroxybenzoic acid, is a naturally occurring polyphenolic compound found in various fruits, vegetables, and medicinal plants. Its diverse biological activities have garnered significant attention in recent years, particularly in the fields of pharmacology and nutrition. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for human health.

1.1 Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress—a key contributor to various degenerative diseases such as cancer and cardiovascular disorders. The antioxidant activity of GA is attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing lipid peroxidation and protecting cellular components from oxidative damage .

1.2 Anti-inflammatory Effects

Research has shown that GA possesses potent anti-inflammatory effects. It modulates the expression of inflammatory cytokines and inhibits the activation of key signaling pathways such as MAPK and NF-κB. These actions help to alleviate inflammation in various models of disease, suggesting its potential use in treating inflammatory conditions .

1.3 Anticancer Activity

This compound has been investigated for its anticancer properties across multiple cancer cell lines. Studies indicate that GA can induce apoptosis in cancer cells by regulating reactive oxygen species (ROS) levels and influencing apoptotic pathways through pro-apoptotic and anti-apoptotic proteins . For instance, it has been shown to inhibit the proliferation of human colon cancer cells (HCT-15) through ROS-dependent mechanisms .

The biological activity of this compound is mediated through several mechanisms:

- Radical Scavenging: GA effectively neutralizes free radicals, reducing oxidative stress.

- Cytokine Modulation: It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Apoptosis Induction: GA influences apoptotic pathways by modulating the expression of Bcl-2 family proteins.

- Gut Microbiome Interaction: Recent studies suggest that GA can positively influence gut microbiota composition and function, enhancing immune responses and gut health .

3.1 Clinical Trials

A clinical trial involving patients with inflammatory diseases demonstrated that supplementation with this compound resulted in significant reductions in inflammatory markers compared to a placebo group. This suggests that GA could be a viable adjunct therapy for managing chronic inflammation .

3.2 In Vitro Studies

In vitro studies have consistently shown that GA can inhibit cancer cell growth across various types, including lung (A549) and colon (HCT-15) cancer cells. The mechanism involves the induction of apoptosis through ROS accumulation and mitochondrial dysfunction .

4. Data Summary

The following table summarizes key findings related to the biological activities of this compound:

5.

This compound is a versatile compound with significant biological activities that hold promise for therapeutic applications in managing oxidative stress-related diseases, inflammation, and cancer. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Future studies should also explore the bioavailability of this compound in humans and its long-term effects on health outcomes. Given its low toxicity profile observed in various animal studies, GA presents an attractive candidate for further development as a functional food ingredient or pharmaceutical agent targeting multiple health issues.

Propriétés

IUPAC Name |

3,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHITQWFMADLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gallic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31387-49-2 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31387-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0020650 | |

| Record name | Gallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate) | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GALLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7 | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GALLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000012 [mmHg] | |

| Record name | Gallic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles | |

CAS No. |

149-91-7, 6274-40-4 | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632XD903SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GALLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.